alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol
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Overview
Description
Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a dimethylamino group, a methylethyl group, and a methoxy-benzhydrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . This reaction is followed by further modifications to introduce the methoxy and benzhydrol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Poly(2-(dimethylamino)ethyl methacrylate): This compound shares the dimethylamino group and is used in similar applications, such as drug delivery and polymer synthesis
Poly(N-[3-(N,N-dimethylamino)]propyl methacrylamide): Another compound with similar functional groups, used in emulsion polymerization and other industrial processes.
Uniqueness
Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-benzhydrol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
4150-90-7 |
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Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C19H25NO2/c1-15(14-20(2)3)19(21,16-8-6-5-7-9-16)17-10-12-18(22-4)13-11-17/h5-13,15,21H,14H2,1-4H3 |
InChI Key |
SSIVYBUSZDMBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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